REACTION_CXSMILES
|
Br[C:2](Br)=[CH:3][C:4]1[CH:8]=[CH:7][O:6][CH:5]=1.[Li]CCCC.CCCCCC.[CH3:21][Si:22](Cl)([CH3:24])[CH3:23]>C1COCC1>[O:6]1[CH:7]=[CH:8][C:4]([C:3]#[C:2][Si:22]([CH3:24])([CH3:23])[CH3:21])=[CH:5]1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC(=CC1=COC=C1)Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
To a stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 1 h the cooling bath bath was removed
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled back to −78° C.
|
Type
|
TEMPERATURE
|
Details
|
to gradually warm up to r.t
|
Type
|
ADDITION
|
Details
|
After 19 h the mixture was poured into ice-cold Et2O-saturated aqueous NaHCO3 solution
|
Duration
|
19 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with Et2O (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C=C(C=C1)C#C[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.83 g | |
YIELD: CALCULATEDPERCENTYIELD | 141% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |